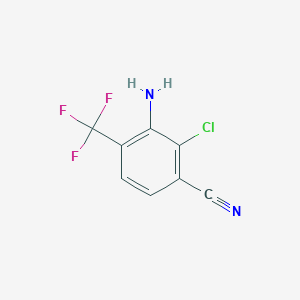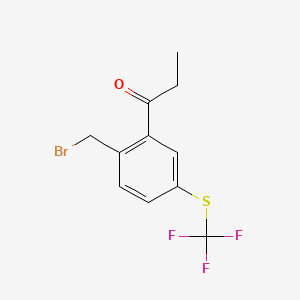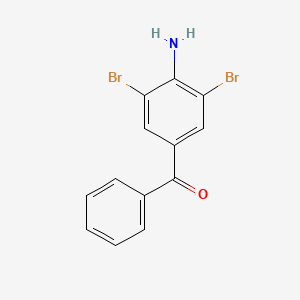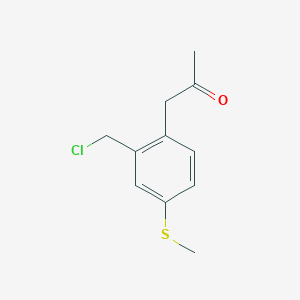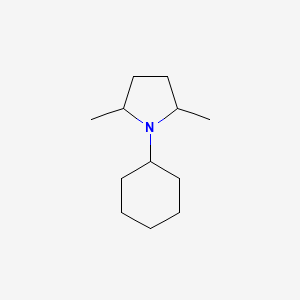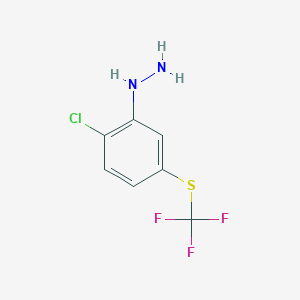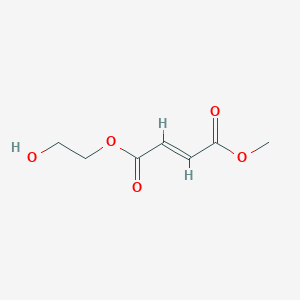
2-Hydroxyethyl methyl fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenedioic acid (2E)-, 2-hydroxyethyl methyl ester is an organic compound with the molecular formula C6H8O4. It is an ester derivative of 2-butenedioic acid, commonly known as fumaric acid. This compound is characterized by the presence of a hydroxyethyl group and a methyl ester group attached to the butenedioic acid backbone. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2E)-, 2-hydroxyethyl methyl ester typically involves the esterification of fumaric acid with methanol and 2-hydroxyethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants at elevated temperatures to drive the esterification process to completion.
Industrial Production Methods
In industrial settings, the production of 2-Butenedioic acid (2E)-, 2-hydroxyethyl methyl ester can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The process involves the continuous feeding of fumaric acid, methanol, and 2-hydroxyethanol into the reactor, along with the acid catalyst. The product is then purified through distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Butenedioic acid (2E)-, 2-hydroxyethyl methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted esters or amides.
Aplicaciones Científicas De Investigación
2-Butenedioic acid (2E)-, 2-hydroxyethyl methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Butenedioic acid (2E)-, 2-hydroxyethyl methyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release fumaric acid and corresponding alcohols, which can then participate in metabolic pathways. The compound’s effects are mediated through its ability to modify proteins and enzymes, influencing cellular processes and biochemical pathways.
Comparación Con Compuestos Similares
2-Butenedioic acid (2E)-, 2-hydroxyethyl methyl ester can be compared with other similar compounds such as:
2-Butenedioic acid (2E)-, bis(2-ethylhexyl) ester: This compound has longer alkyl chains, making it more hydrophobic and suitable for different applications.
2-Butenedioic acid (2E)-, ethyl 2-hydroxyethyl ester: Similar in structure but with an ethyl group instead of a methyl group, affecting its reactivity and solubility.
2-Butenedioic acid (2E)-, 2-hydroxyethyl 2-methoxyethyl ester: Contains an additional methoxy group, which can influence its chemical behavior and applications.
These comparisons highlight the unique properties of 2-Butenedioic acid (2E)-, 2-hydroxyethyl methyl ester, such as its specific ester groups and their influence on the compound’s reactivity and applications.
Propiedades
Número CAS |
16062-94-5 |
|---|---|
Fórmula molecular |
C7H10O5 |
Peso molecular |
174.15 g/mol |
Nombre IUPAC |
4-O-(2-hydroxyethyl) 1-O-methyl (E)-but-2-enedioate |
InChI |
InChI=1S/C7H10O5/c1-11-6(9)2-3-7(10)12-5-4-8/h2-3,8H,4-5H2,1H3/b3-2+ |
Clave InChI |
GCTWZXLKCMVCKS-NSCUHMNNSA-N |
SMILES isomérico |
COC(=O)/C=C/C(=O)OCCO |
SMILES canónico |
COC(=O)C=CC(=O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


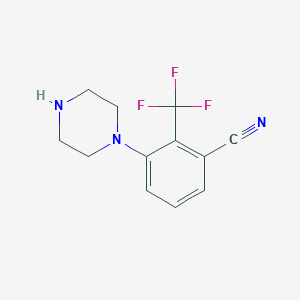

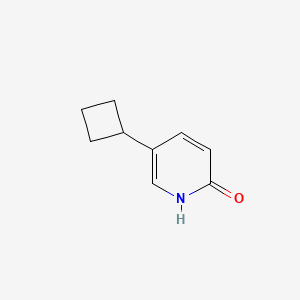
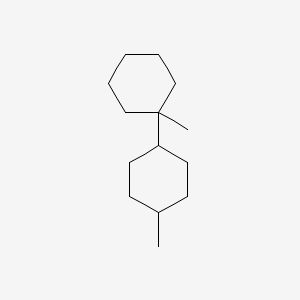
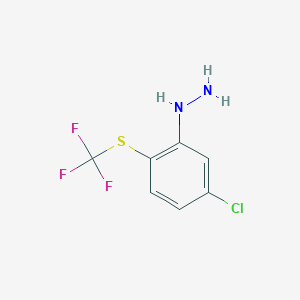
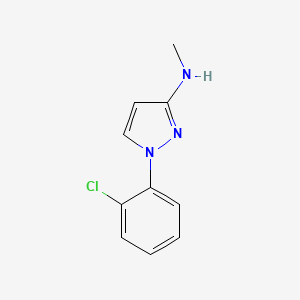
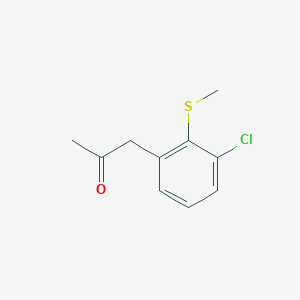
![[2-Chloro-4-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14064130.png)
